molecular formula C17H24N4O2 B7701818 (E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide

Katalognummer B7701818
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: ALRTXKGJKFTQFE-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a protein that is involved in the growth and survival of cancer cells, and is a target for cancer therapy. LDK378 is currently being investigated as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), a type of lung cancer that is caused by a genetic mutation in the ALK gene.

Wirkmechanismus

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide works by inhibiting the activity of the ALK protein, which is involved in the growth and survival of cancer cells. By blocking the activity of ALK, this compound can slow down or stop the growth of cancer cells, leading to tumor shrinkage and improved patient outcomes.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on ALK-positive cancer cells, while sparing normal cells. This selectivity is thought to be due to the specific binding of this compound to the ATP binding site of the ALK protein. This compound has also been shown to have good oral bioavailability, meaning that it can be taken in pill form and absorbed into the bloodstream.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying the ALK pathway. It also has good selectivity for ALK, which allows for specific targeting of this protein in experiments.
One limitation of this compound is that it is not effective against all types of cancer, as it specifically targets ALK-positive tumors. Additionally, this compound can cause side effects in some patients, such as nausea, diarrhea, and liver toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on (E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide. One area of interest is the development of combination therapies that can enhance the effectiveness of this compound in treating ALK-positive NSCLC. Another area of research is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, there is ongoing research to identify new targets for cancer therapy that may be synergistic with this compound.

Synthesemethoden

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of 4-dimethylaminobenzaldehyde with 2-oxoacetohydrazide to form the Schiff base intermediate. This intermediate is then reacted with azepane and acetic anhydride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is being studied in clinical trials as a potential treatment for ALK-positive NSCLC. In a phase 1 study, this compound showed promising results in patients with ALK-positive NSCLC, with a response rate of 80%. Further clinical trials are ongoing to evaluate the safety and efficacy of this compound in a larger patient population.

Eigenschaften

IUPAC Name

2-(azepan-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20(2)15-9-7-14(8-10-15)13-18-19-16(22)17(23)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3,(H,19,22)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRTXKGJKFTQFE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.